molecular formula C13H17N3O B11732422 3-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol

3-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol

Cat. No.: B11732422
M. Wt: 231.29 g/mol
InChI Key: CRAMOROKQIQXMW-UHFFFAOYSA-N
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Description

3-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol is a chemical compound that features a phenol group attached to a pyrazole ring via a methylamino linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclocondensation of hydrazines with 1,3-diketones under acidic or basic conditions.

    Attachment of the Methylamino Linker: The pyrazole ring is then reacted with formaldehyde and a primary amine to introduce the methylamino group.

    Coupling with Phenol: Finally, the methylamino-substituted pyrazole is coupled with phenol under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Halogenated phenols and other substituted derivatives.

Scientific Research Applications

3-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

Mechanism of Action

The mechanism of action of 3-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with amino acid residues in proteins, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene
  • 3-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)aniline

Uniqueness

Compared to similar compounds, 3-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol has a unique combination of a phenol group and a pyrazole ring, which can confer distinct chemical and biological properties. The presence of the phenol group allows for additional hydrogen bonding interactions, which can enhance its binding affinity to biological targets.

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

3-[[(1,3-dimethylpyrazol-4-yl)methylamino]methyl]phenol

InChI

InChI=1S/C13H17N3O/c1-10-12(9-16(2)15-10)8-14-7-11-4-3-5-13(17)6-11/h3-6,9,14,17H,7-8H2,1-2H3

InChI Key

CRAMOROKQIQXMW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCC2=CC(=CC=C2)O)C

Origin of Product

United States

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